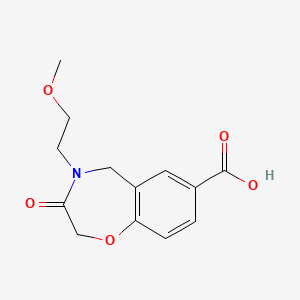![molecular formula C17H14ClF3N2O2S2 B2982581 1-(4-Chlorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-28-4](/img/structure/B2982581.png)
1-(4-Chlorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a dihydroimidazole ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with a sulfonyl group attached to a 4-chlorophenyl group and a sulfanyl group attached to a 4-trifluoromethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydroimidazole ring and the introduction of the sulfonyl and sulfanyl groups. The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, sulfanyl, chlorophenyl, and trifluoromethylphenyl groups would significantly influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The imidazole ring, for example, is a common motif in many biologically active compounds and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro, sulfonyl, sulfanyl, and trifluoromethyl groups could affect properties like solubility, stability, and reactivity .科学的研究の応用
Environmental Distribution and Effects
Distribution of Methyl Sulfone Metabolites in Human Tissues : Research has demonstrated the presence of methylsulfonyl metabolites of chlorinated biphenyls and DDE in various human tissues, highlighting the environmental persistence and bioaccumulation of such compounds. This study found significant differences in the distribution patterns of these metabolites across tissues, offering insights into their metabolic processing and potential toxicological implications (Chu et al., 2003).
Potential Therapeutic Applications and Effects
Effectiveness Against Chloroquine-Resistant Plasmodium Falciparum : Diaphenylsulfone (DDS) has been investigated for its effectiveness against chloroquine-resistant strains of Plasmodium falciparum, a causative agent of malaria. The study suggests a potential application of sulfone compounds in treating resistant malaria, marking an important area of therapeutic research (DeGowin et al., 1966).
Toxicological Studies and Safety Assessments
Toxicologic Studies in a Fatal Overdose of Chlorpyrifos and Other Compounds : A report detailing a fatal overdose involving chlorpyrifos and other compounds, including toxicological evaluations, highlights the importance of understanding the safety and potential risks associated with chemical exposures. Such studies are crucial for developing safety guidelines and treatment strategies for poisoning cases (Osterloh et al., 1983).
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2S2/c18-14-5-7-15(8-6-14)27(24,25)23-10-9-22-16(23)26-11-12-1-3-13(4-2-12)17(19,20)21/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEBOUMLXDYIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2982498.png)
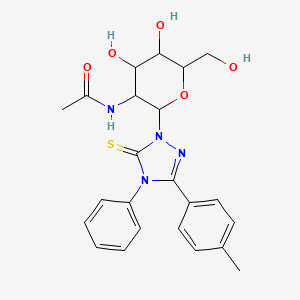
![5-Chloro-2-[1-(cyclohexylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2982505.png)
![2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2982507.png)
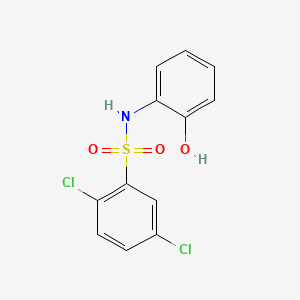
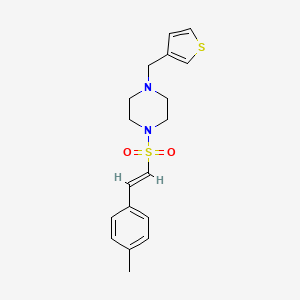

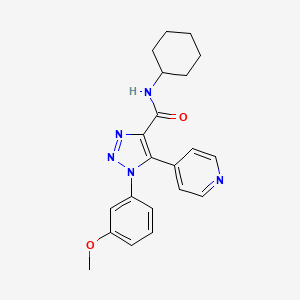
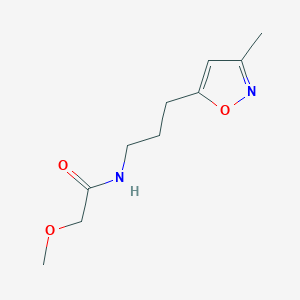
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide](/img/structure/B2982514.png)
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)
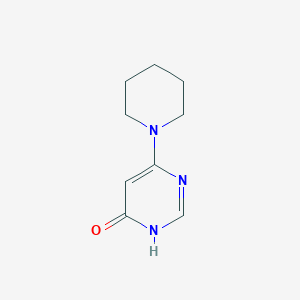
![6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride](/img/structure/B2982519.png)
